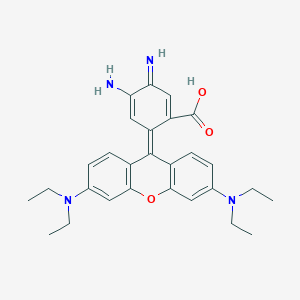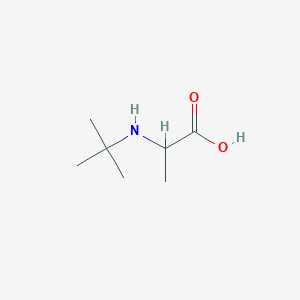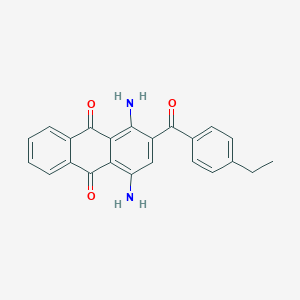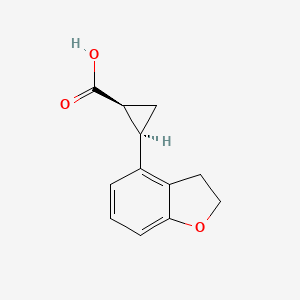
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring and a dihydrobenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the dihydrobenzofuran group. Common synthetic routes may include:
Cyclopropanation Reactions: Using reagents such as diazo compounds and transition metal catalysts to form the cyclopropane ring.
Furan Ring Formation: Utilizing intramolecular cyclization reactions to form the dihydrobenzofuran moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of industrial-grade catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydrobenzofuran moiety to a benzofuran or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives, while reduction could produce cyclopropanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the cyclopropane ring and dihydrobenzofuran moiety could impart biological activity, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound .
2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: Without specific stereochemistry.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Uniqueness
The uniqueness of (1S,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane ring with the dihydrobenzofuran moiety. This unique structure can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(1S,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)/t9-,10-/m0/s1 |
Clé InChI |
JUVHWXZKOCRDDV-UWVGGRQHSA-N |
SMILES isomérique |
C1COC2=CC=CC(=C21)[C@@H]3C[C@@H]3C(=O)O |
SMILES canonique |
C1COC2=CC=CC(=C21)C3CC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


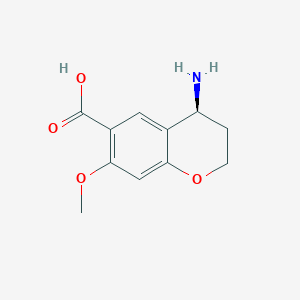
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
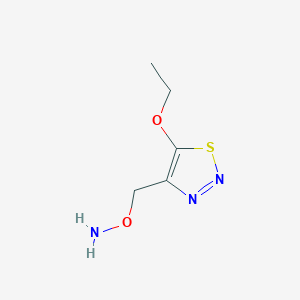
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
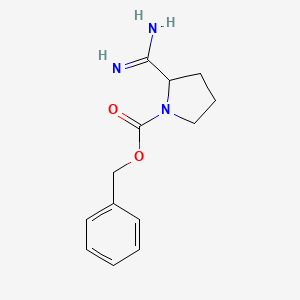
![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)


![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
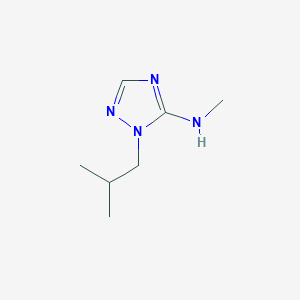
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
